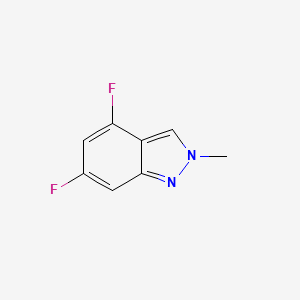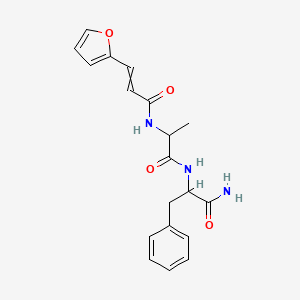
4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester is a biochemical compound with the molecular formula C19H28O8 and a molecular weight of 384.42 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is a derivative of propofol, a widely used anesthetic agent, and is modified to include a glucuronic acid moiety, which enhances its solubility and excretion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester involves several steps:
Starting Material:
Hydroxylation: Propofol undergoes hydroxylation to introduce a hydroxyl group at the 4-position, forming 4-hydroxypropofol.
Glucuronidation: The hydroxyl group of 4-hydroxypropofol is then conjugated with glucuronic acid to form 4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid.
Methylation: Finally, the carboxyl group of the glucuronic acid moiety is methylated to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the parent propofol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of propofol.
Substitution: Formation of substituted derivatives of the compound.
Scientific Research Applications
4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and their kinetics.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its enhanced solubility and excretion properties.
Industry: Utilized in the development of new anesthetic agents and their derivatives.
Mechanism of Action
The mechanism of action of 4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets GABA (gamma-aminobutyric acid) receptors in the central nervous system, similar to propofol.
Pathways Involved: It enhances the inhibitory effects of GABA, leading to sedation and anesthesia. The glucuronic acid moiety facilitates its excretion through the renal pathway.
Comparison with Similar Compounds
Similar Compounds
Propofol: The parent compound, widely used as an anesthetic agent.
4-Hydroxy Propofol: An intermediate in the synthesis of the final compound.
Propofol Glucuronide: Another glucuronidated derivative of propofol.
Uniqueness
4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester is unique due to its enhanced solubility and excretion properties, making it a valuable compound for research in drug metabolism and pharmacokinetics.
Properties
Molecular Formula |
C19H28O8 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C19H28O8/c1-8(2)11-6-10(20)7-12(9(3)4)16(11)26-19-15(23)13(21)14(22)17(27-19)18(24)25-5/h6-9,13-15,17,19-23H,1-5H3/t13-,14-,15+,17-,19+/m0/s1 |
InChI Key |
FRCAAAQFCDQCPR-BBHOWBALSA-N |
Isomeric SMILES |
CC(C)C1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)O)O)O)C(C)C)O |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)OC)O)O)O)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


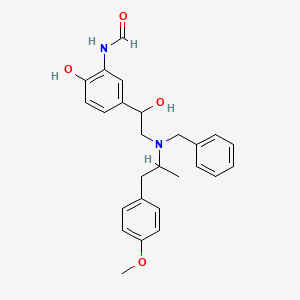
![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B13846931.png)
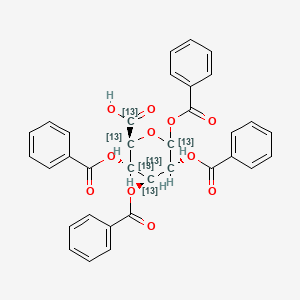
![4-(Benzyloxy)-2,6-dichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B13846943.png)
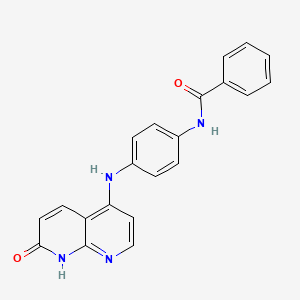

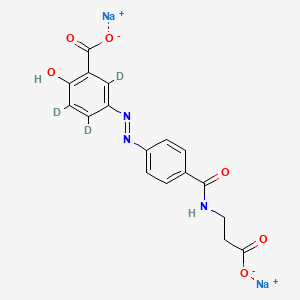
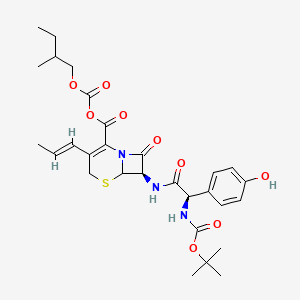

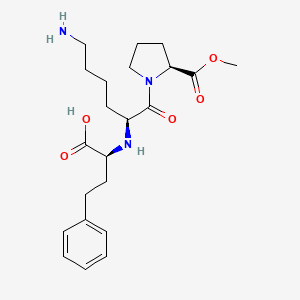
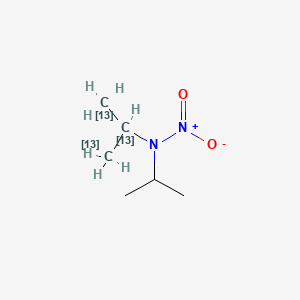
![1-(8,8-Dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl) 6-Fluoro L-DOPA](/img/structure/B13846990.png)
